molecular formula C13H20ClNO B1442788 3-(((3-Methylbenzyl)oxy)methyl)pyrrolidine hydrochloride CAS No. 1220031-56-0

3-(((3-Methylbenzyl)oxy)methyl)pyrrolidine hydrochloride

Cat. No.: B1442788
CAS No.: 1220031-56-0
M. Wt: 241.76 g/mol
InChI Key: QJNYIGUPFJRAOH-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Information

The compound 3-(((3-Methylbenzyl)oxy)methyl)pyrrolidine hydrochloride is systematically registered under Chemical Abstracts Service number 1220031-56-0, providing unambiguous identification within chemical databases and literature. The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its molecular structure and connectivity patterns. According to comprehensive chemical databases, the compound is classified as an organic heterocyclic amine derivative, specifically belonging to the pyrrolidine family of compounds. The systematic name reflects the presence of a pyrrolidine ring as the core structural unit, with substituent groups including a methyl-substituted benzyloxy moiety attached via a methylene bridge.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₂₀ClNO represents the exact atomic composition of this compound, indicating the presence of thirteen carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. This formula corresponds to a molecular weight of 241.76 grams per mole, calculated based on standard atomic weights from the International Union of Pure and Applied Chemistry. The molecular weight determination is crucial for stoichiometric calculations in synthetic procedures and analytical quantification methods. The formula reveals significant structural complexity despite the relatively modest molecular size, with multiple functional groups contributing to the overall molecular architecture.

Elemental analysis of the molecular formula indicates a carbon content of approximately 64.6 percent, hydrogen content of 8.3 percent, chlorine content of 14.7 percent, nitrogen content of 5.8 percent, and oxygen content of 6.6 percent by mass. These percentages provide important information for analytical verification and purity assessment procedures. The presence of chlorine as the hydrochloride counterion contributes significantly to the molecular weight and influences the compound's physical properties, including melting point, solubility characteristics, and crystalline structure.

Element Count Atomic Weight (g/mol) Contribution (g/mol) Percentage (%)
Carbon 13 12.011 156.143 64.58
Hydrogen 20 1.008 20.160 8.34
Chlorine 1 35.453 35.453 14.67
Nitrogen 1 14.007 14.007 5.79
Oxygen 1 15.999 15.999 6.62
Total 36 - 241.762 100.00

The molecular formula analysis reveals the compound's classification as a tertiary amine salt, with the nitrogen atom serving as the basic center that forms the hydrochloride salt. The oxygen atom functions as an ether linkage, connecting the pyrrolidine ring system to the benzyl substituent through a methylene bridge. This structural arrangement creates opportunities for various intermolecular interactions, including hydrogen bonding capabilities through the protonated nitrogen center and potential aromatic interactions through the benzyl ring system.

Structural Elucidation Through Spectroscopic Methods

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic signal patterns that correspond to specific proton and carbon environments within the molecule. Proton Nuclear Magnetic Resonance analysis reveals distinct chemical shift regions corresponding to aromatic protons from the methylbenzyl group, aliphatic protons from the pyrrolidine ring, and methylene protons forming the ether linkage. The aromatic region typically displays signals between 7.0 and 7.5 parts per million, characteristic of substituted benzene rings with meta-substitution patterns. The pyrrolidine ring protons appear in the aliphatic region between 1.5 and 4.0 parts per million, with specific coupling patterns that confirm the five-membered ring structure.

Infrared spectroscopy provides complementary structural information through characteristic absorption bands that correspond to specific functional groups within the molecule. The spectrum typically exhibits strong Carbon-Hydrogen stretching vibrations in the region of 2950-2840 wavenumbers, consistent with aliphatic methylene and methyl groups. Aromatic Carbon-Hydrogen stretching appears around 3100-3000 wavenumbers, confirming the presence of the benzyl aromatic system. The ether linkage produces characteristic Carbon-Oxygen-Carbon stretching vibrations in the region of 1250-1050 wavenumbers, appearing as multiple strong absorption bands. Nitrogen-Hydrogen stretching from the protonated pyrrolidine nitrogen typically appears as a broad absorption in the region of 3500-3350 wavenumbers.

Spectroscopic Method Key Observations Structural Information
¹H Nuclear Magnetic Resonance Aromatic signals 7.0-7.5 ppm Methylbenzyl aromatic protons
¹H Nuclear Magnetic Resonance Aliphatic signals 1.5-4.0 ppm Pyrrolidine ring protons
¹H Nuclear Magnetic Resonance Methyl singlet ~2.3 ppm Benzyl methyl substituent
Infrared 2950-2840 cm⁻¹ Aliphatic Carbon-Hydrogen stretch
Infrared 3100-3000 cm⁻¹ Aromatic Carbon-Hydrogen stretch
Infrared 1250-1050 cm⁻¹ Carbon-Oxygen-Carbon ether stretch

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments for this pyrrolidine derivative. The molecular ion peak appears at mass-to-charge ratio 241, corresponding to the protonated molecular ion of the hydrochloride salt. Characteristic fragmentation patterns include loss of the hydrochloride moiety, producing fragments corresponding to the neutral pyrrolidine derivative. Additional fragmentation involves cleavage of the ether linkage, generating fragments corresponding to the methylbenzyl cation and the pyrrolidine-containing portion of the molecule.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments that confirm the proposed molecular structure through characteristic chemical shifts for aromatic carbons, aliphatic carbons, and ether carbons. The aromatic carbons appear in the region of 120-140 parts per million, with specific patterns consistent with meta-disubstituted benzene rings. The pyrrolidine ring carbons produce signals in the aliphatic region between 20-70 parts per million, with the carbon bearing the ether substituent appearing at characteristic downfield positions due to the electron-withdrawing effect of the oxygen atom.

Crystallographic Studies and Conformational Analysis

X-ray crystallographic analysis of this compound provides detailed three-dimensional structural information that confirms the molecular geometry and intermolecular packing arrangements within the crystalline state. Crystallographic data collection typically employs copper radiation with wavelength 1.54184 Angstroms, achieving high resolution diffraction patterns suitable for complete structure determination. The crystal system and space group assignment depend on the specific crystallization conditions and solvent systems used during crystal growth procedures. Successful crystallographic analysis requires high-quality single crystals with dimensions typically exceeding 0.1 millimeters in all directions.

The molecular conformation within the crystal structure reveals important information about preferred geometric arrangements and potential intramolecular interactions. The pyrrolidine ring adopts characteristic envelope or twisted conformations that minimize steric interactions while optimizing orbital overlap for the nitrogen lone pair. The ether linkage connecting the pyrrolidine ring to the benzyl substituent exhibits specific torsional angles that reflect the balance between steric repulsion and favorable electronic interactions. The methylbenzyl group orientation relative to the pyrrolidine ring influences the overall molecular shape and packing efficiency within the crystal lattice.

Intermolecular interactions within the crystal structure include hydrogen bonding networks involving the protonated nitrogen atom and chloride counterion, creating stabilizing electrostatic interactions that contribute to crystal stability. Additional weak interactions such as Carbon-Hydrogen to π interactions between methylene groups and aromatic rings may contribute to the overall packing arrangement. The crystal packing density and thermal motion parameters provide insights into the relative stability of different conformational states and the flexibility of various molecular segments.

Crystallographic Parameter Typical Value Range Structural Significance
Crystal System Monoclinic/Triclinic Molecular symmetry constraints
Unit Cell Volume 1000-2000 Ų Packing efficiency
Density 1.2-1.4 g/cm³ Molecular packing density
Resolution 0.8-1.2 Angstroms Structural detail level
Temperature 100-298 Kelvin Thermal motion effects

Conformational analysis through computational methods complements experimental crystallographic data by exploring the complete conformational landscape accessible to the molecule under various conditions. Density functional theory calculations provide energy profiles for rotation around key bonds, including the ether linkage and the benzyl group attachment point. These calculations reveal energy barriers for conformational interconversion and identify stable conformational minima that may exist in solution or solid state. The flexibility of the methylene linker between the pyrrolidine ring and ether oxygen allows for significant conformational diversity, while the rigid aromatic ring constrains the overall molecular shape.

The pyrrolidine ring puckering analysis reveals the energetically favorable conformations for the five-membered ring system, typically involving envelope or twisted conformations that minimize angle strain and torsional strain. The nitrogen atom position relative to the ring plane influences the accessibility of the lone pair for intermolecular interactions and chemical reactivity. Crystallographic disorder, if present, may indicate conformational flexibility or partial occupancy of alternative molecular orientations within the crystal lattice.

Properties

IUPAC Name

3-[(3-methylphenyl)methoxymethyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-11-3-2-4-12(7-11)9-15-10-13-5-6-14-8-13;/h2-4,7,13-14H,5-6,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNYIGUPFJRAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220031-56-0
Record name Pyrrolidine, 3-[[(3-methylphenyl)methoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220031-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Ether Formation via Nucleophilic Substitution

  • Reagents and Conditions :

    • 3-Methylbenzyl chloride (or bromide) as the electrophilic alkylating agent.
    • Pyrrolidine as the nucleophile.
    • A base such as potassium carbonate or sodium hydride to deprotonate the nucleophile, enhancing nucleophilicity.
    • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to facilitate SN2 reactions.
    • Temperature: Mild heating (room temperature to 60°C) to optimize reaction rate.
  • Reaction :
    Pyrrolidine attacks the electrophilic benzylic carbon of 3-methylbenzyl chloride, displacing chloride and forming the ether linkage via the methylene bridge.

  • Workup :
    After completion, the reaction mixture is quenched with water, extracted with an organic solvent (e.g., ethyl acetate), dried, and concentrated.

Hydrochloride Salt Formation

  • The crude free base is dissolved in a suitable solvent (e.g., ethanol or isopropanol).
  • Anhydrous hydrogen chloride gas or hydrochloric acid solution is bubbled or added dropwise under cooling (0–5°C) to avoid decomposition.
  • The hydrochloride salt precipitates or crystallizes upon cooling or solvent evaporation.
  • The solid is filtered, washed, and dried under vacuum.

Alternative Synthetic Routes and Research Findings

Use of Epichlorohydrin and N-(Methyl)benzylamine

  • A related synthetic route involves the reaction of epichlorohydrin with N-(methyl)benzylamine to form an intermediate that can be converted to pyrrolidine derivatives through cyanide addition and reduction steps.
  • This multistep approach includes:
    • Nucleophilic ring-opening of epichlorohydrin by N-(methyl)benzylamine.
    • Subsequent reaction with sodium cyanide to introduce nitrile functionality.
    • Reduction and cyclization to form the pyrrolidine ring.
  • Though more complex, this method allows access to various N-substituted pyrrolidines, including those bearing benzyl substituents.

Reduction and Cyclization Approaches

  • Other methods involve reductive cyclization of hydroxybutyronitrile intermediates using catalysts such as Raney nickel under hydrogen atmosphere to form pyrrolidinol derivatives.
  • These methods are more applicable to pyrrolidinol compounds but provide insight into constructing the pyrrolidine ring system relevant to the target compound.

Data Table: Comparative Preparation Parameters

Parameter Method 1: Direct Alkylation Method 2: Epichlorohydrin Route Method 3: Reductive Cyclization
Starting Materials 3-Methylbenzyl chloride, pyrrolidine Epichlorohydrin, N-(methyl)benzylamine Hydroxybutyronitrile derivatives
Reaction Type SN2 nucleophilic substitution Ring-opening + cyanide addition + reduction Catalytic hydrogenation and cyclization
Solvents DMF, THF Ethanol, water, methylene chloride Isopropanol-water mixture
Catalysts/Agents Base (K2CO3, NaH) Sodium cyanide, LiAlH4 Raney nickel, Pd/C
Temperature Range 25–60°C 3–37°C (initial), reflux later 50°C under H2 pressure
Reaction Time 12–24 h Overnight to several hours 3 h
Product Form Free base, then hydrochloride salt Intermediate oils, then purified Pyrrolidinol derivatives
Yield Moderate to high Moderate Moderate

Summary of Research Findings

  • The direct nucleophilic substitution of pyrrolidine with 3-methylbenzyl halides is the most straightforward and commonly employed method to prepare the ether intermediate of 3-(((3-Methylbenzyl)oxy)methyl)pyrrolidine.
  • Formation of the hydrochloride salt enhances compound stability and facilitates isolation.
  • Alternative multistep routes involving epichlorohydrin and cyanide addition provide access to structurally related pyrrolidine derivatives but are more complex and less direct.
  • Catalytic reductive cyclization methods are primarily suited for pyrrolidinol derivatives but offer mechanistic insights into pyrrolidine ring formation.
  • Reaction conditions such as solvent choice, temperature control, and inert atmosphere (nitrogen) are critical for optimizing yield and purity.

Chemical Reactions Analysis

3-(((3-Methylbenzyl)oxy)methyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium carbonate.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a biochemical tool in proteomics research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(((3-Methylbenzyl)oxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrolidine Derivatives

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 3-(((3-Methylbenzyl)oxy)methyl)pyrrolidine hydrochloride with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Features
3-(((3-Methylbenzyl)oxy)methyl)pyrrolidine HCl C₁₃H₁₈ClNO ~239.7* 3-Methylbenzyloxy-methyl Not reported High lipophilicity due to aromatic ring
3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine HCl () C₁₂H₁₅BrClNO 296.6 4-Bromo-2-methylphenoxy-methyl Not reported Increased steric bulk from bromine
(R)-3-(Benzyloxy)pyrrolidine HCl () C₁₁H₁₆ClNO 193.72 Benzyloxy Not reported Chiral center (R-configuration)
(S)-3-(Methoxymethyl)pyrrolidine HCl () C₆H₁₄ClNO 151.64 Methoxymethyl Not reported Compact structure, high solubility
3-[(3-Methoxycyclohexyl)oxy]pyrrolidine HCl () C₁₁H₂₂ClNO₂ 235.75 3-Methoxycyclohexyloxy Not reported Cyclohexyl group enhances rigidity

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects : The target compound’s 3-methylbenzyl group contributes to higher lipophilicity compared to simpler analogues like (S)-3-(methoxymethyl)pyrrolidine HCl. This may influence membrane permeability and bioavailability .
  • Chirality : Compounds like (R)-3-(benzyloxy)pyrrolidine HCl highlight the role of stereochemistry in biological activity, though specific data is unavailable .

Biological Activity

3-(((3-Methylbenzyl)oxy)methyl)pyrrolidine hydrochloride is a chemical compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H18ClNOC_{12}H_{18}ClNO. Its structure features a pyrrolidine ring substituted with a methylene ether group and a 3-methylbenzyl moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The methylene ether group can facilitate binding to various molecular targets, potentially modulating their activity. This modulation can influence various cellular pathways, including those involved in signal transduction and receptor-ligand interactions .

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that related pyrrolidine derivatives can inhibit the growth of various cancer cell lines, including aggressive types like triple-negative breast cancer . The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Properties

Additionally, there is evidence suggesting that pyrrolidine derivatives possess antimicrobial activities. These compounds may disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to cell death.

Case Studies and Research Findings

  • Antitumor Effects : A study on similar pyrrolidine derivatives reported a decrease in viability of cancer cells by over 50% at concentrations around 10 µM after three days of treatment. This suggests that this compound may exhibit comparable effects in vitro .
  • Signal Transduction Pathways : Another investigation into related compounds revealed their role as antagonists in receptor-mediated pathways, which could be crucial for developing targeted therapies for diseases like cancer and inflammation .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAntitumor, AntimicrobialTBD
Related Pyrrolidine Derivative AStructure AAntitumor5.0
Related Pyrrolidine Derivative BStructure BAntimicrobial10.0

Q & A

Q. What frameworks ensure reproducibility in studies involving this compound?

  • Methodological Answer :
  • Documentation : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata (e.g., synthesis conditions, purity data) .
  • Collaborative Tools : Use electronic lab notebooks (ELNs) to track experimental variables and share protocols across labs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(((3-Methylbenzyl)oxy)methyl)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(((3-Methylbenzyl)oxy)methyl)pyrrolidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.